molecular formula C6H12N2O4S2 B12416036 L-Cystine-d4

L-Cystine-d4

Cat. No.: B12416036
M. Wt: 244.3 g/mol
InChI Key: LEVWYRKDKASIDU-DFMORDAJSA-N
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Description

L-Cystine-d4 is a deuterium-labeled form of L-Cystine, an amino acid and intracellular thiol that plays a critical role in the regulation of cellular processes. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cystine-d4 is synthesized through the deuteration of L-Cystine. The process involves the replacement of hydrogen atoms in L-Cystine with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions in the presence of deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation followed by chemical deuteration. Microorganisms such as Escherichia coli are used to produce L-Cystine, which is then subjected to deuteration processes to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

L-Cystine-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Cystine-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding the role of cystine in cellular processes and its metabolism.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cystine in the body.

    Industry: Employed in the production of deuterated compounds for various applications

Mechanism of Action

L-Cystine-d4 exerts its effects primarily through its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. It helps in maintaining redox balance and protecting cells from oxidative stress. The deuterium labeling allows for precise tracking and quantification in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .

Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

244.3 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy-1,1-dideuterioethyl]disulfanyl]-3,3-dideuteriopropanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1D2,2D2

InChI Key

LEVWYRKDKASIDU-DFMORDAJSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)SSC([2H])([2H])[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

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